9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core with a methyl group at the 9th position and a prop-2-yn-1-ylthio substituent at the 2nd position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in synthetic chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been found to inhibit acetylcholinesterase (ache) enzymes . AChE is a critical enzyme involved in neurotransmission, specifically in terminating the action of the neurotransmitter acetylcholine in the synaptic cleft of the nervous system .
Mode of Action
This binding inhibits the function of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
By inhibiting ache, it could potentially affect the cholinergic system, which plays a significant role in memory, attention, and other cognitive functions .
Result of Action
Inhibition of ache typically results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinone ring system.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Thioalkylation: The prop-2-yn-1-ylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., propargyl thiol) reacts with a halogenated precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazinone ring to a more reduced form.
Substitution: The prop-2-yn-1-ylthio group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazinone derivatives, and various substituted analogs depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(prop-2-yn-1-ylthio)benzooxazole
- 2-(prop-2-yn-1-ylthio)benzothiazole
- 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Uniqueness
Compared to these similar compounds, 9-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique triazinone core structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
9-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-3-7-16-10-12-9-8(2)5-4-6-14(9)11(15)13-10/h1,4-6H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKVLJMLQNPRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.